molecular formula C9H10N4S B2375791 (6-methyl-1H-indazol-5-yl)thiourea CAS No. 691857-99-5

(6-methyl-1H-indazol-5-yl)thiourea

Cat. No.: B2375791
CAS No.: 691857-99-5
M. Wt: 206.27
InChI Key: NWVUGPRSNMHENF-UHFFFAOYSA-N
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Description

(6-methyl-1H-indazol-5-yl)thiourea is a chemical compound with the molecular formula C9H10N4S. It is a derivative of indazole, a bicyclic heterocycle, and contains a thiourea functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-1H-indazol-5-yl)thiourea typically involves the reaction of 6-methyl-1H-indazole with thiourea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(6-methyl-1H-indazol-5-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methyl-1H-indazol-5-yl)urea: Similar structure but with a urea group instead of thiourea.

    6-methyl-1H-indazole: The parent compound without the thiourea group.

    N-(6-methyl-1H-indazol-5-yl)carbamate: Contains a carbamate group instead of thiourea.

Uniqueness

(6-methyl-1H-indazol-5-yl)thiourea is unique due to the presence of both the indazole ring and the thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(6-methyl-1H-indazol-5-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-5-2-8-6(4-11-13-8)3-7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVUGPRSNMHENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=S)N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327827
Record name (6-methyl-1H-indazol-5-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819789
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

691857-99-5
Record name (6-methyl-1H-indazol-5-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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